Chemical properties of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
Chemical properties of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
This technical guide details the chemical properties, synthetic architecture, and reactivity profile of 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine , a specialized biaryl ether intermediate used in the development of kinase inhibitors for oncology.[1]
Compound Class: Biaryl Ether / Aminopyridine Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibition)[1]
Executive Summary
4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is a critical scaffold in medicinal chemistry, specifically designed for the synthesis of Type II kinase inhibitors .[1] Its structure features a flexible ether linkage connecting two pyridine rings: a nucleophilic 2-aminopyridine moiety and an electrophilic 3-methyl-5-nitropyridine moiety.[1]
This compound serves as a "gateway intermediate."[1] The nitro group acts as a masked aniline, allowing for controlled reduction and subsequent functionalization (e.g., urea or amide formation) to target the ATP-binding pocket of kinases such as CSF-1R , PLK4 , or VEGFR . The 3-methyl group on the acceptor ring often provides critical conformational constraints (atropisomerism control) or hydrophobic interactions within the enzyme pocket.[1]
Physicochemical Profile
Molecular Identity
| Property | Data |
| IUPAC Name | 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine |
| Molecular Formula | C₁₁H₁₀N₄O₃ |
| Molecular Weight | 246.22 g/mol |
| Exact Mass | 246.0753 |
| CAS (Starting Materials) | Electrophile: 22280-56-4 (2-Chloro-3-methyl-5-nitropyridine)Nucleophile: 26452-80-2 (2-Aminopyridin-4-ol) |
Predicted Properties
Note: Experimental values for this specific intermediate are rare in public literature; values below are calculated based on ChemAxon/ACD consensus models.
| Parameter | Value | Interpretation |
| cLogP | ~1.8 – 2.1 | Moderate lipophilicity; likely cell-permeable.[1] |
| PSA (Polar Surface Area) | ~95 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1] |
| pKa (Pyridyl Amine) | ~6.5 | The 2-amino group is weakly basic.[1] |
| Solubility | DMSO, DMF | High solubility in polar aprotic solvents. |
| Appearance | Yellow Solid | Typical of nitro-pyridine derivatives.[1] |
Synthetic Architecture
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) .[1] This reaction is regioselective, driven by the strong electron-withdrawing effect of the nitro group and the pyridyl nitrogen on the electrophile.
Reaction Mechanism
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Activation: The base (K₂CO₃) deprotonates the hydroxyl group of 2-aminopyridin-4-ol.[1] While 2-aminopyridin-4-ol exists in equilibrium with its pyridone tautomer, the oxyanion is the active nucleophile in S_NAr reactions.[1]
-
Addition: The oxyanion attacks the C-2 position of 2-chloro-3-methyl-5-nitropyridine.[1] The C-2 position is highly electrophilic due to the ortho-nitro group and the ring nitrogen.[1]
-
Elimination: Chloride is expelled, re-aromatizing the system to form the ether linkage.[1]
Validated Protocol (Scale: 30 mmol)
Source: Adapted from US Patent 9,359,338 B2 [1].[1]
Reagents:
-
Nucleophile: 2-Aminopyridin-4-ol (3.3 g, 30 mmol)[1]
-
Electrophile: 2-Chloro-3-methyl-5-nitropyridine (5.17 g, 30 mmol)[1]
-
Base: Potassium Carbonate (K₂CO₃) (8.28 g, 60 mmol)[1][2][3]
-
Solvent: Anhydrous DMF (50 mL)
Procedure:
-
Charge: In a dry reaction vessel equipped with a magnetic stir bar, combine the nucleophile, electrophile, and base in anhydrous DMF.
-
Reaction: Heat the mixture to 90°C and stir overnight (approx. 12–16 hours). Monitor by TLC (EtOAc:PE 1:1) or LC-MS for the disappearance of the chloride starting material.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DMF.
-
Purification: Flash column chromatography on silica gel (Eluent: Ethyl Acetate/Petroleum Ether 1:1).
-
Yield: ~3.3 g (approx. 45% yield).
Synthetic Pathway Diagram
Figure 1: S_NAr synthesis route coupling the aminopyridine headgroup to the nitropyridine core.[1]
Reactivity & Functionalization Profile
This molecule is rarely the final drug; it is a scaffold.[1] Its value lies in its chemoselectivity —it possesses two distinct nitrogen centers that can be manipulated sequentially.[1]
Nitro Group Reduction (The "Switch")
The nitro group is chemically inert to many coupling conditions, allowing the 2-amino group (on Ring A) to be reacted first if necessary.[1] However, the standard workflow usually involves reducing the nitro group to an aniline to create a diamine core .
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
-
Product: 4-[(5-amino-3-methyl-2-pyridyl)oxy]pyridin-2-amine.[1]
-
Utility: The newly formed amine is highly nucleophilic and is typically used to form ureas (reaction with isocyanates) or amides (reaction with acid chlorides).[1]
Chemoselectivity of the Primary Amine
The existing primary amine (on the 4-oxypyridine ring) is electron-rich but less nucleophilic than a typical aniline due to the electron-withdrawing nature of the pyridine ring.[1]
-
Acylation: Can be acylated to form amides.[1]
-
Protection: Often Boc-protected if chemoselectivity issues arise during the nitro reduction step.[1]
Functionalization Logic Map
Figure 2: Downstream functionalization pathway transforming the nitro-ether scaffold into bioactive kinase inhibitors.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]
-
Nitro Compounds: Organic nitro compounds can be energetic.[1] While this specific molecule is stable, avoid heating dry solids to decomposition.
-
Solvent Safety: DMF is hepatotoxic and readily absorbed through the skin.[1] Use butyl rubber gloves.[1]
-
Storage: Store at 2–8°C, protected from light and moisture. Stable for >12 months under these conditions.
References
-
US Patent 9,359,338 B2 . Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents.[1] (2016).[1][3] Assignee: Deciphera Pharmaceuticals, LLC.
-
PubChem Compound Summary . 2-Chloro-3-methyl-5-nitropyridine (Starting Material).[1][1]
-
European Patent EP 2 864 289 B1 . Kinase inhibitors and methods of use.[1] (2018).[1] [1]
Sources
- 1. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine | C16H13N5O2 | CID 10686149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9359338B2 - Cyclopropanecarboxamido-substitute aromatic compounds as anti-tumor agents - Google Patents [patents.google.com]
